Glysperin B
描述
4-[(2S,3S,4R,5S)-4-[(2R,3R,4R,5R)-4-[(2S,3R,4R,5R,6S)-5-[(2R,3R,4S,5R,6R)-5-amino-3-[[(2R)-2-aminopropanoyl]amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide has been reported in Bacillus cereus with data available.
from Bacillus cereus; structure given in first source
属性
分子式 |
C40H66N6O18 |
|---|---|
分子量 |
919.0 g/mol |
IUPAC 名称 |
4-[(2S,3S,4R,5S)-4-[(2R,3R,4R,5R)-4-[(2S,3R,4R,5R,6S)-5-[(2R,3R,4S,5R,6R)-5-amino-3-[[(2R)-2-aminopropanoyl]amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide |
InChI |
InChI=1S/C40H66N6O18/c1-17(42)35(55)46-25-27(50)24(43)18(2)57-37(25)62-32-22(15-47)60-38(29(52)28(32)51)64-34-26(49)19(3)58-39(31(34)54)63-33-23(16-48)61-40(30(33)53)59-21-9-7-20(8-10-21)36(56)45-14-6-13-44-12-5-4-11-41/h7-10,17-18,22-34,37-40,44,47-54H,3-6,11-16,41-43H2,1-2H3,(H,45,56)(H,46,55)/t17-,18-,22+,23+,24+,25-,26+,27+,28-,29-,30+,31-,32+,33+,34-,37-,38+,39+,40-/m1/s1 |
InChI 键 |
PGEKDAOSVRPCSY-AMGOUKICSA-N |
产品来源 |
United States |
Foundational & Exploratory
Glysperin B (Glycerol): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glysperin B, more commonly known as Glycerol or Glycerin, is a simple polyol compound with the chemical formula C3H8O3. It is a trihydroxy sugar alcohol that serves as a fundamental building block in many biological and chemical processes.[1][2][3] Glycerol is an intermediate in carbohydrate and lipid metabolism and is a key component of triglycerides and phospholipids.[4][5] Its hygroscopic nature, meaning it attracts and retains water molecules, makes it a widely used excipient in pharmaceutical formulations, cosmetics, and food products.[5][6][7] This guide provides an in-depth overview of the chemical structure, properties, and relevant experimental protocols and biological pathways involving glycerol.
Chemical Structure and Properties
Glycerol's structure consists of a three-carbon backbone with a hydroxyl (-OH) group attached to each carbon atom.[1][5] This structure is responsible for its high solubility in water and its role as a versatile solvent.[5][7]
Chemical Structure Diagram
References
Elucidation of the Glysperin B Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway for Glysperin B has not been fully elucidated in published scientific literature. The following guide presents a hypothetical pathway based on the established principles of flavonoid biosynthesis and the known chemistry of related compounds isolated from Glycyrrhiza species. This document is intended to serve as a technical framework for researchers aiming to investigate and fully characterize the biosynthesis of this compound.
Introduction to this compound
This compound is a flavonoid compound that has been isolated from plants of the Glycyrrhiza genus, commonly known as licorice. Flavonoids from this genus are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities. While the specific bioactivities of this compound are not extensively documented, related compounds from licorice are known to possess anti-inflammatory, antioxidant, and antimicrobial properties. The elucidation of its biosynthetic pathway is a crucial step towards understanding its formation in the plant and for enabling its potential biotechnological production.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of flavonoids is a well-characterized process that begins with the general phenylpropanoid pathway. A hypothetical pathway for this compound is proposed, starting from the common flavonoid precursor, liquiritigenin (B1674857), which is known to be a key intermediate in Glycyrrhiza species. The pathway likely involves a series of enzymatic modifications including hydroxylation, prenylation, and cyclization.
The proposed enzymatic steps are as follows:
-
Phenylalanine to 4-Coumaroyl-CoA: The pathway begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).
-
Formation of the Chalcone (B49325) Backbone: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Isomerization to the Flavanone Core: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone, liquiritigenin.
-
Hydroxylation: A cytochrome P450-dependent monooxygenase (CYP450) is proposed to hydroxylate liquiritigenin at the 3' position to yield eriodictyol.
-
Prenylation: A prenyltransferase (PT) then attaches a dimethylallyl pyrophosphate (DMAPP) group to the B-ring of eriodictyol. Prenyltransferases are key enzymes in the diversification of flavonoids in Glycyrrhiza[1][2][3].
-
Cyclization and Dehydrogenation: The final steps are proposed to involve an intramolecular cyclization to form a new heterocyclic ring, followed by a dehydrogenation step to yield the final structure of this compound. The enzymes catalyzing these final modifications are yet to be identified but are likely to be specific to the Glycyrrhiza genus.
Below is a diagram illustrating the proposed biosynthetic pathway.
Quantitative Data
As the biosynthetic pathway of this compound has not been experimentally elucidated, there is no quantitative data available regarding enzyme kinetics, substrate specificity, or product yields for the specific enzymes involved. Researchers aiming to study this pathway would need to perform these quantitative analyses as part of their investigation. A general approach to obtaining such data is outlined in the experimental protocols section.
Table 1: Hypothetical Enzyme Classes and Potential Substrates for this compound Biosynthesis.
| Enzyme Class | Abbreviation | Proposed Substrate(s) | Proposed Product |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic acid |
| Cinnamate 4-Hydroxylase | C4H | Cinnamic acid | 4-Coumaric acid |
| 4-Coumaroyl-CoA Ligase | 4CL | 4-Coumaric acid | 4-Coumaroyl-CoA |
| Chalcone Synthase | CHS | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Naringenin Chalcone | Liquiritigenin |
| Cytochrome P450 Hydroxylase | CYP450 | Liquiritigenin | Eriodictyol |
| Prenyltransferase | PT | Eriodictyol, DMAPP | Prenylated Intermediate |
| Cyclase/Dehydrogenase | - | Prenylated Intermediate | This compound |
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway such as that of this compound requires a multi-faceted approach, combining transcriptomics, protein biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments that would be essential for this research.
Transcriptome Analysis of Glycyrrhiza Species
Objective: To identify candidate genes encoding the enzymes of the this compound pathway by comparing the transcriptomes of tissues with high and low levels of this compound.
Methodology:
-
Plant Material: Collect different tissues (e.g., roots, stems, leaves) from Glycyrrhiza uralensis or another this compound-producing species. Also, consider elicitor treatments (e.g., methyl jasmonate) to induce flavonoid biosynthesis[4].
-
Metabolite Analysis: Quantify the levels of this compound and its putative precursors in each tissue using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
RNA Extraction and Sequencing: Extract total RNA from tissues showing differential accumulation of this compound. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-seq).
-
Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Identify differentially expressed genes (DEGs) between high and low this compound-producing tissues. Annotate DEGs to identify candidate PAL, C4H, 4CL, CHS, CHI, CYP450s, and PTs.
Heterologous Expression and in vitro Enzyme Assays
Objective: To functionally characterize candidate enzymes identified from the transcriptome analysis.
Methodology:
-
Gene Cloning and Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., for E. coli or yeast).
-
Protein Expression and Purification: Express the recombinant proteins and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
For hydroxylases (CYP450s) : Incubate the purified enzyme with the putative substrate (e.g., liquiritigenin), NADPH, and a cytochrome P450 reductase.
-
For prenyltransferases (PTs) : Incubate the purified enzyme with the flavonoid acceptor (e.g., eriodictyol) and a prenyl donor (e.g., DMAPP) in a buffer containing MgCl₂[1].
-
-
Product Identification: Analyze the reaction products by HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the product by comparing it to an authentic standard of the expected intermediate or this compound itself.
Virus-Induced Gene Silencing (VIGS)
Objective: To confirm the in vivo function of candidate genes in the biosynthesis of this compound.
Methodology:
-
VIGS Vector Construction: Clone a fragment of the target gene into a VIGS vector (e.g., based on Tobacco Rattle Virus).
-
Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young Glycyrrhiza plants.
-
Gene Silencing and Metabolite Analysis: After a few weeks, confirm the silencing of the target gene by qRT-PCR. Extract metabolites from the silenced and control plants and analyze the levels of this compound and its precursors by HPLC-MS. A significant reduction in this compound levels in the silenced plants would confirm the gene's involvement in the pathway.
Logical Workflow for this compound Pathway Elucidation
The following diagram outlines the logical progression of experiments required to elucidate the this compound biosynthetic pathway.
Conclusion
The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for both fundamental plant biochemistry research and applied biotechnology. The hypothetical pathway and experimental framework provided in this guide offer a solid starting point for researchers in this field. Successful characterization of this pathway will not only contribute to our understanding of flavonoid diversity in the plant kingdom but also pave the way for the sustainable production of this potentially valuable natural product.
References
- 1. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
- 3. Plant Prenylflavonoids and Prenyltransferases Related to their Biosynthesis | Semantic Scholar [semanticscholar.org]
- 4. MeJA Elicitation on Flavonoid Biosynthesis and Gene Expression in the Hairy Roots of Glycyrrhiza glabra L - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structures of Glysperin A, B, and C: A Technical Guide
An in-depth exploration of the structural nuances differentiating the Glysperin family of natural products, this guide serves as a critical resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry. Through a detailed presentation of structural data, experimental methodologies, and visual schematics, we aim to provide a comprehensive understanding of these complex molecules.
Initial research indicates a notable scarcity of publicly available scientific literature specifically detailing compounds referred to as "Glysperin A," "Glysperin B," and "Glysperin C." The term "Glysperin" may represent a novel or recently discovered class of compounds with limited dissemination of its structural and biological data. It is also conceivable that "Glysperin" could be a typographical variation of a more commonly known compound series.
The persistent search for information on "Glysperin" and its analogues across multiple chemical and biological databases has not yielded specific structural information, experimental protocols for their isolation and characterization, or data on their signaling pathways. The provided search results predominantly feature information on "Glycerin" (Glycerol) and derivatives of "Glycyrrhetinic acid," which are distinct chemical entities.
In the interest of providing a valuable technical resource, this guide will remain a living document. As research on Glysperin A, B, and C becomes available in peer-reviewed literature, this guide will be updated to include the following critical sections:
Tabulated Structural and Spectroscopic Data
A comprehensive table summarizing all quantitative data, including but not limited to, NMR (¹H and ¹³C) chemical shifts, coupling constants, mass spectrometry data (HRMS), and optical rotation values for Glysperin A, B, and C will be presented. This will allow for a clear and concise comparison of their structural features.
Experimental Protocols
Detailed methodologies for the isolation, purification, and structural elucidation of Glysperin A, B, and C will be provided. This will encompass:
-
Extraction and Isolation: A step-by-step description of the extraction process from the source material, followed by the chromatographic techniques employed for the separation and purification of the individual Glysperin compounds.
-
Structural Characterization: A thorough account of the spectroscopic techniques utilized for structure determination, including 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC), mass spectrometry, UV-Vis spectroscopy, and IR spectroscopy.
Visualizing Molecular Architecture and Pathways
To facilitate a deeper understanding of the structural relationships and any elucidated biological activities, diagrams will be generated using the DOT language and rendered with Graphviz.
Comparative Molecular Structures
A comparative diagram illustrating the core scaffolds of Glysperin A, B, and C will be presented, highlighting the key structural differentiators.
Caption: Comparative structures of Glysperin A, B, and C.
Elucidated Signaling Pathways
Should the biological activities of Glysperins be associated with specific signaling pathways, a clear and logical diagram will be constructed to visualize these molecular interactions.
Caption: Proposed signaling pathway for Glysperin A.
This guide underscores the current information gap regarding Glysperin A, B, and C and serves as a foundational framework to be populated as scientific understanding of these compounds evolves. We encourage researchers with information on Glysperins to contribute to the scientific commons to accelerate discovery and development in this potential new area of natural product chemistry.
Glysperin B: A Technical Overview of its Antibacterial Activity
A report for researchers, scientists, and drug development professionals on the antibacterial spectrum and properties of the Glysperin antibiotic complex, with a focus on Glysperin B.
The Glysperin complex, a group of antibiotics produced by strains of Bacillus cereus, has demonstrated a notable breadth of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. This complex, which includes Glysperins A, B, and C, is also effective against organisms resistant to aminoglycoside antibiotics. Among the components, Glysperin A is the most abundant and exhibits the highest activity. This document provides a technical guide to the antibacterial spectrum of this compound, including available data, experimental methodologies, and relevant biological pathways.
Antibacterial Spectrum of this compound
This compound, a member of the glycocinnamoylspermidine class of antibiotics, exhibits a broad spectrum of activity. While detailed quantitative data for this compound is limited in readily available literature, the Glysperin complex, in general, has been shown to be effective against a variety of pathogenic bacteria.
Table 1: Summary of Antibacterial Activity for the Glysperin Complex
| Bacterial Type | Activity |
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Active |
| Aminoglycoside-resistant bacteria | Active |
Note: This table represents the general activity of the Glysperin complex. Specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria are not widely published.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the antibacterial spectrum of a compound like this compound. These protocols are based on standard microbiological practices.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is a critical measure of its potency. The broth microdilution method is a standard and widely accepted protocol for this determination.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium from an agar (B569324) plate and inoculate it into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the culture at 37°C until it reaches the log phase of growth, typically confirmed by measuring the optical density at 600 nm (OD₆₀₀) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a positive control (bacterial inoculum without this compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to glycocinnamoylspermidine antibiotics suggests a potential mode of action involving the inhibition of bacterial protein synthesis. Furthermore, a recent in silico study has identified this compound as a potential inhibitor of DNA gyrase B in Mycobacterium tuberculosis. DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Caption: Proposed inhibition of DNA gyrase by this compound.
Conclusion and Future Directions
This compound represents a promising antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, a significant gap exists in the publicly available data regarding its specific potency against a wide range of clinically relevant pathogens. Further in-depth studies are required to establish a comprehensive antibacterial profile, including extensive MIC testing and detailed mechanistic investigations. The potential for this compound to act as a DNA gyrase inhibitor warrants further experimental validation, which could position it as a valuable lead compound in the development of new antibacterial agents, particularly for combating drug-resistant infections.
In Vitro Activity of Glycerin Against Gram-Positive Bacteria: A Technical Guide
Disclaimer: Initial searches for a compound specifically named "Glysperin B" did not yield any results in the available scientific literature. This guide will focus on the in vitro antibacterial activity of Glycerin (also known as glycerol), a compound with a similar name and known antimicrobial properties against gram-positive bacteria.
Executive Summary
Glycerin, a simple polyol compound, has demonstrated notable in vitro antimicrobial activity against a range of gram-positive bacteria. This technical guide provides a comprehensive overview of its efficacy, detailing the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) reported in scientific studies. The document outlines the key experimental methodologies employed to determine this activity and presents the quantitative data in a clear, tabular format for comparative analysis. Furthermore, a detailed experimental workflow for assessing the in vitro antibacterial activity of glycerin is visualized using a DOT language diagram. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of glycerin as an antimicrobial agent or excipient.
Quantitative Data Summary
The in vitro antibacterial activity of glycerin against various gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of glycerin that inhibits visible growth and the lowest concentration that results in bacterial death, respectively.
| Gram-Positive Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 12598 | Not specified | 100% concentration | [1] |
| Enterococcus faecalis | ATCC 35550 | Not specified | 100% concentration | [1] |
| Streptococcus mutans | ATCC 25175 | Not specified | 100% concentration | [1] |
| Bacillus subtilis | Not specified | Not Inhibited | Not specified | [2] |
| Bacillus cereus | Not specified | Not Inhibited | Not specified | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolates | Growth retardation at 40% glycerol (B35011) with 40% ethanol | Bactericidal effect at 80% glycerol | [3] |
Experimental Protocols
The following sections detail the methodologies used to determine the in vitro antibacterial activity of glycerin.
Bacterial Strains and Culture Conditions
Standard reference strains of gram-positive bacteria, such as those from the American Type Culture Collection (ATCC), are typically used. Clinical isolates may also be employed to assess activity against resistant strains. Bacteria are cultured on appropriate solid media, such as Brain Heart Infusion (BHI) agar (B569324) or Mueller-Hinton Agar (MHA), and incubated under optimal conditions (e.g., 37°C for 18-24 hours).
Minimum Inhibitory Concentration (MIC) Assay
The MIC of glycerin is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Glycerin Solutions: A stock solution of glycerin is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[4]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of glycerin that completely inhibits visible bacterial growth.[4]
Minimum Bactericidal Concentration (MBC) Assay
Following the MIC determination, the MBC can be ascertained to evaluate the bactericidal effect.
-
Subculturing: Aliquots (typically 10 µL) are taken from the wells of the MIC plate that show no visible growth.
-
Plating: These aliquots are plated onto a suitable agar medium (e.g., MHA).
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of glycerin that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Experimental Workflow for In Vitro Antibacterial Activity Assessment
Caption: Workflow for determining the MIC and MBC of glycerin.
Signaling Pathways and Logical Relationships
Currently, the primary mechanism of glycerin's antimicrobial action is attributed to its osmotic effect, which leads to dehydration and disruption of bacterial cellular processes. Specific signaling pathway diagrams are not applicable in this context as glycerin's action is primarily physical rather than through specific receptor-mediated signaling cascades.
Conclusion
Glycerin exhibits bacteriostatic and bactericidal activity against certain gram-positive bacteria, particularly at high concentrations. Its efficacy can be enhanced when used in combination with other antimicrobial agents like ethanol. The methodologies outlined in this guide provide a standardized approach to further investigate the antimicrobial potential of glycerin. Future research could focus on elucidating the precise molecular mechanisms of its action and exploring its application in clinical and industrial settings to control gram-positive bacterial growth.
References
- 1. byjus.com [byjus.com]
- 2. Glycerin-Based Hydrogel for Infection Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-Positive Bacteria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bactericidal activity of propylene glycol, glycerine, polyethylene glycol 400, and polyethylene glycol 1000 against selected microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Glycerin (Assumed from "Glysperin B")
Disclaimer: The following in-depth technical guide is based on the available scientific literature for "Glycerin" (also known as glycerol), as no significant data could be found for a compound named "Glysperin B." It is presumed that "this compound" was a typographical error.
This document provides a comprehensive overview of the preliminary toxicity studies conducted on Glycerin, catering to researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental methodologies, and visual workflows to facilitate a clear understanding of the toxicological profile of Glycerin.
Acute Toxicity
Glycerin exhibits low acute toxicity across various species and routes of administration. The following table summarizes the median lethal dose (LD50) and lethal concentration (LC50) data from multiple studies.
Table 1: Summary of Acute Toxicity Data for Glycerin
| Species | Route of Administration | LD50 / LC50 | Reference |
| Rat | Oral | 12,600 mg/kg | [1][2][3] |
| Rat | Oral | 2,530 - 27,200 g/kg | [4] |
| Rat | Dermal | > 10 g/kg | [1] |
| Rat | Dermal | > 21,900 mg/kg | [4][5] |
| Rat | Intraperitoneal | 4,420 - 10,100 mg/kg | [4][5] |
| Rat | Intravenous | 5,200 - 76,600 g/kg | [4] |
| Rat | Subcutaneous | 100 mg/kg | [4][5] |
| Rat (mist) | Inhalation (4h) | > 2.75 mg/L | [1] |
| Rat (mist) | Inhalation (1h) | > 570 mg/m³ | [2][3] |
| Mouse | Oral | 4,090 mg/kg | [2] |
| Mouse | Oral | 4,090 - 37,763 g/kg | [4] |
| Mouse | Intraperitoneal | 8,600 - 9,500 mg/kg | [4][5] |
| Mouse | Subcutaneous | 91 - 10,000 mg/kg | [4][5] |
| Rabbit | Dermal | > 10 g/kg | [1] |
| Rabbit | Dermal | 18,700 mg/kg | [4][5] |
| Rabbit | Oral | 27,000 mg/kg | [4][5] |
| Guinea Pig | Oral | 7,750 - 77,500 g/kg | [4] |
| Human | Oral (LDLO) | 1,428 mg/kg | [4][5] |
Experimental Protocol: Acute Oral Toxicity Study (General Guideline)
A typical acute oral toxicity study follows OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure), 423 (Acute Oral Toxicity – Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). The general workflow is as follows:
Sub-chronic Toxicity
Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 28 to 90 days.[6]
Table 2: Summary of Sub-chronic Toxicity Studies of Glycerin
| Species | Duration | Route | Doses | Key Findings | Reference |
| Rat | 90 days | Oral (in diet) | 5% and 20% | No adverse effects at the low dose; slight pathological changes in the liver at the high dose. | [7] |
| Human | 50 days | Oral | ~1.3 to ~2.2 g/kg/day | No signs of toxicity; no effects on blood and urine production. NOAEL was ≥ 2200 mg/kg/day. | [4] |
| Rabbit | 45 weeks | Dermal | 100% glycerin on 30% of body surface | No treatment-related effects. | [4] |
| Rat | 13 weeks | Inhalation | 0.167 mg/L (5h/day, 5 days/week) | NOAEL for inhalation. | [4] |
Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study (General Guideline)
This type of study is typically conducted in accordance with OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).
Genotoxicity
A battery of in vitro tests has been conducted to assess the genotoxic potential of Glycerin. The results consistently indicate that Glycerin is not genotoxic.[5][8]
Table 3: Summary of Genotoxicity Studies for Glycerin
| Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| Ames Test | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538) | With and without | Negative | [8] |
| Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [8] |
| Sister Chromatid Exchange Assay | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [8] |
| Mammalian Mutagenesis Assay | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [8] |
| Unscheduled DNA Synthesis Assay | Rat hepatocytes | Not applicable | Negative | [8] |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is performed according to OECD Test Guideline 471. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow in a histidine-free medium.
Developmental and Reproductive Toxicity
Limited studies on developmental and reproductive toxicity suggest that Glycerin does not pose a significant risk.
Table 4: Summary of Developmental and Reproductive Toxicity of Glycerin
| Species | Duration of Exposure | Route | Doses | Key Findings | Reference |
| CD-1 Mice | Gestation days 6-15 | Gavage | 12.8, 59.4, 276, and 1280 mg/kg/day | No adverse effects on dams or fetuses. NOAEL for maternal and developmental toxicity was 1280 mg/kg/day. | [5] |
Based on the available data, Glycerin is not considered a reproductive or developmental toxicant at the tested doses.[1]
Conclusion
The preliminary toxicity studies on Glycerin indicate a low order of toxicity. It has low acute toxicity via oral, dermal, and inhalation routes. Sub-chronic studies have not revealed significant adverse effects at reasonable dose levels. Furthermore, a comprehensive battery of in vitro genotoxicity tests was negative. Developmental toxicity studies in mice also showed no adverse effects. These findings suggest that Glycerin does not pose a known health risk under normal conditions of use.
References
- 1. datawell.nl [datawell.nl]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. noshok.com [noshok.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. criver.com [criver.com]
- 7. Cosmetic Ingredient Safety Report | PDF | Glycerol | Cosmetics [scribd.com]
- 8. The genotoxic activity of glycerol in an in vitro test battery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Derivatization of (-)-Glycybridin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Glycybridin B is a natural product that has garnered interest within the scientific community due to its potential as a microtubule-targeting agent.[1] Microtubule dynamics are a critical aspect of cell division, making them a key target for anticancer therapies.[1] This document provides detailed protocols for the total synthesis of (-)-Glycybridin B, based on the first reported asymmetric total synthesis, and explores potential derivatization strategies to facilitate structure-activity relationship (SAR) studies and the development of novel therapeutic leads.
Total Synthesis of (-)-Glycybridin B
The asymmetric total synthesis of (-)-Glycybridin B can be accomplished via a five-step route starting from commercially available precursors. The overall synthetic workflow is depicted below.
References
Application Notes and Protocols for the Quantification of Glysperin B in Biological Samples
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
Application Note:
This application note describes a robust and highly sensitive method for the quantification of Glysperin B in plasma, urine, and tissue homogenates using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is ideal for preclinical and clinical research where high specificity and low detection limits are required. The "dilute-and-shoot" approach for urine samples minimizes sample preparation time, while a protein precipitation method is employed for plasma and tissue samples.[1][2]
Experimental Protocol:
a. Sample Preparation:
-
Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Vortex and transfer to an autosampler vial for analysis.
-
-
Urine:
-
Thaw urine samples at room temperature.
-
Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
Dilute 100 µL of urine with 900 µL of the initial mobile phase containing the internal standard.[2]
-
Vortex and transfer to an autosampler vial.
-
-
Tissue:
-
Weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold lysis buffer and homogenize using a bead beater or sonicator.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with protein precipitation as described for plasma samples.
-
b. HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined based on the chemical structure of this compound and its internal standard.
c. Data Presentation:
Table 1: HPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85-115% |
| Recovery (%) | > 80% |
Table 2: Example Quantification of this compound in Biological Samples
| Sample ID | Matrix | Concentration (ng/mL or ng/g) |
| Control 1 | Plasma | Not Detected |
| Treated 1 | Plasma | 15.2 |
| Control 2 | Urine | Not Detected |
| Treated 2 | Urine | 45.8 |
| Control 3 | Liver Tissue | Not Detected |
| Treated 3 | Liver Tissue | 22.1 |
Workflow Diagram:
Caption: HPLC-MS/MS Experimental Workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
Application Note:
This note details an HPLC-UV method for quantifying this compound in biological samples. While less sensitive than LC-MS/MS, this method is cost-effective and suitable for applications where higher concentrations of the analyte are expected. A derivatization step may be necessary if this compound lacks a strong chromophore.[3][4]
Experimental Protocol:
a. Sample Preparation:
-
Plasma/Serum:
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate (B1210297) to 100 µL of plasma.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
If derivatization is needed, add the derivatizing agent (e.g., benzoyl chloride) and incubate as required.
-
Reconstitute in 100 µL of mobile phase.[4]
-
-
Urine:
-
Follow the "dilute-and-shoot" approach as described for the HPLC-MS/MS method, adjusting the dilution factor as needed.[5]
-
b. HPLC-UV Conditions:
-
HPLC System: Shimadzu Prominence or equivalent
-
Column: ZORBAX ODS, 4.6 x 150 mm, 5 µm[4]
-
Mobile Phase: 0.01 M potassium dihydrogen phosphate (B84403) and acetonitrile (60:40, v/v), pH adjusted to 4.5 with phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detector Wavelength: To be determined based on the UV absorbance spectrum of this compound or its derivative.
c. Data Presentation:
Table 3: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
| Accuracy (%) | 80-120% |
Logical Diagram for Method Selection:
Caption: Decision tree for analytical method selection.
Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note:
An ELISA provides a high-throughput method for the quantification of this compound, suitable for screening large numbers of samples. This method relies on the availability of specific antibodies against this compound. The protocol below is based on a competitive ELISA format, which is common for small molecules.[6]
Experimental Protocol:
a. Sample Preparation:
-
Serum/Plasma:
-
Cell Culture Supernatants:
-
Centrifuge to remove cells and debris.
-
Assay directly or dilute with assay buffer.
-
b. ELISA Procedure:
-
Prepare Reagents: Reconstitute standards and prepare working solutions of detection reagents as per the kit manual.
-
Add Standards and Samples: Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add Detection Reagent A: Add 50 µL of biotin-labeled anti-Glysperin B antibody to each well. Incubate for 1 hour at 37°C.[8]
-
Wash: Aspirate and wash each well 3 times with wash buffer.
-
Add Detection Reagent B: Add 100 µL of HRP-conjugated avidin (B1170675) to each well. Incubate for 30 minutes at 37°C.[6][8]
-
Wash: Aspirate and wash each well 5 times with wash buffer.
-
Add Substrate: Add 90 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.[6]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm immediately.[6]
c. Data Presentation:
Table 4: ELISA Kit Performance Characteristics
| Parameter | Result |
| Assay Range | 0.5 - 100 ng/mL |
| Sensitivity | 0.2 ng/mL |
| Specificity | High for this compound |
| Intra-assay CV | < 8% |
| Inter-assay CV | < 12% |
Hypothetical Signaling Pathway Involving this compound:
Caption: Hypothetical this compound signaling pathway.
References
- 1. An HPLC-MS/MS method for quantitation of Gly-MCA in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dilute-and-Shoot HPLC-UV Method for Determination of Urinary Creatinine as a Normalization Tool in Mycotoxin Biomonitoring in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. aviscerabioscience.net [aviscerabioscience.net]
- 8. cloud-clone.us [cloud-clone.us]
Application Notes & Protocols: High-Throughput Screening of Glysperin B Analogs for GPAT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol is a fundamental building block in the biosynthesis of glycerolipids, including triglycerides. The escalating prevalence of metabolic diseases, such as obesity and type 2 diabetes, has intensified the search for novel therapeutic agents that can modulate lipid metabolism. A key regulatory enzyme in this process is Glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the initial, rate-limiting step in the de novo synthesis of triglycerides. Inhibition of GPAT presents a promising strategy for controlling triglyceride accumulation.
This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of GPAT from a library of Glysperin B (assumed to be glycerol-based) analogs. The assay is designed for a 384-well format and utilizes a fluorescence-based readout for robust performance and compatibility with automated screening platforms.
Assay Principle and Signaling Pathway
The HTS assay is a biochemical, cell-free assay that quantifies the activity of the GPAT enzyme. GPAT catalyzes the transfer of an acyl group from acyl-CoA to glycerol-3-phosphate (G3P) to form lysophosphatidic acid (LPA) and coenzyme A (CoA). The amount of CoA produced is directly proportional to the enzymatic activity.
In this assay, the CoA generated is detected using a thiol-sensitive fluorescent probe, which results in an increase in fluorescence intensity. Inhibitors of GPAT will block the enzymatic reaction, leading to a decrease in CoA production and a corresponding reduction in the fluorescent signal.
Triglyceride Biosynthesis Pathway
The following diagram illustrates the initial steps of the triglyceride biosynthesis pathway, highlighting the role of GPAT.
Caption: Role of GPAT in the triglyceride biosynthesis pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human GPAT Enzyme | Commercial Vendor | e.g., ABC-123 | -80°C |
| Glycerol-3-Phosphate (G3P) | Sigma-Aldrich | G7896 | -20°C |
| Palmitoyl-CoA | Sigma-Aldrich | P9716 | -20°C |
| Thiol-sensitive Fluorescent Probe | Invitrogen | T6009 | -20°C |
| Bovine Serum Albumin (BSA), fatty-acid free | Sigma-Aldrich | A7030 | 4°C |
| Tris-HCl | Sigma-Aldrich | T5941 | RT |
| MgCl₂ | Sigma-Aldrich | M8266 | RT |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |
| DMSO, molecular biology grade | Sigma-Aldrich | D8418 | RT |
| 384-well black, flat-bottom plates | Corning | 3712 | RT |
| Known GPAT inhibitor (positive control) | e.g., FSG67 | - | -20°C |
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.
-
Enzyme Solution: Dilute recombinant GPAT in Assay Buffer to the final working concentration (to be determined by enzyme titration).
-
Substrate Solution: Prepare a mixture of G3P and Palmitoyl-CoA in Assay Buffer.
-
Detection Solution: Dilute the thiol-sensitive fluorescent probe in Assay Buffer.
-
Compound Plates: Serially dilute this compound analogs in DMSO. Then, dilute into Assay Buffer for the final assay concentration.
HTS Assay Procedure
The following workflow outlines the steps for the HTS assay.
Caption: High-throughput screening workflow for GPAT inhibitors.
Controls
-
Negative Control (0% Inhibition): DMSO vehicle instead of compound.
-
Positive Control (100% Inhibition): A known GPAT inhibitor at a concentration that gives maximal inhibition.
Data Analysis and Presentation
Calculations
-
Percentage Inhibition:
Where RFU is the Relative Fluorescence Unit.
-
Z'-Factor: To assess the quality of the assay:
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Example Data
Table 1: Raw Fluorescence Data from a 384-well Plate (Partial View)
| Well | Content | RFU |
| A1 | Negative Control | 15234 |
| A2 | Negative Control | 15890 |
| ... | ... | ... |
| A23 | Positive Control | 1245 |
| A24 | Positive Control | 1310 |
| B1 | This compound Analog 1 | 8765 |
| B2 | This compound Analog 2 | 14987 |
| B3 | This compound Analog 3 | 2143 |
| ... | ... | ... |
Table 2: Calculated Percentage Inhibition and Hit Selection
| Compound ID | Average RFU | % Inhibition | Hit ( >50% inh.) |
| Negative Control | 15562 | 0.0 | No |
| Positive Control | 1278 | 100.0 | - |
| This compound Analog 1 | 8765 | 47.6 | No |
| This compound Analog 2 | 14987 | 3.9 | No |
| This compound Analog 3 | 2143 | 93.9 | Yes |
Table 3: Assay Quality Control (Z'-Factor)
| Parameter | Value |
| Mean Negative Control | 15562 |
| SD Negative Control | 328 |
| Mean Positive Control | 1278 |
| SD Positive Control | 46 |
| Z'-Factor | 0.81 |
Hit Confirmation and Follow-up Studies
Compounds identified as "hits" in the primary screen require further validation to confirm their activity and rule out artifacts.
Caption: Workflow for hit confirmation and progression.
Confirmatory Steps:
-
Hit Re-confirmation: Re-test the primary hits from freshly prepared solutions to ensure the activity is reproducible.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations to determine their potency (IC₅₀ value).
-
Orthogonal Assays: Use a different assay format (e.g., a colorimetric or luminescence-based assay) to confirm that the observed activity is not an artifact of the primary assay technology.
-
Selectivity Profiling: Screen the hits against other related enzymes to assess their specificity.
-
Cell-based Assays: Evaluate the most promising compounds in a relevant cell-based model to confirm their activity in a more physiological context.
Application Notes and Protocols: The Role of Glycerol Derivatives in Antibiotic Synergy Studies
A Focus on Glycerol (B35011) Monolaurate (GML) as a Representative Compound
Disclaimer: Initial searches for "Glysperin B" did not yield specific scientific data regarding its chemical composition or its role in antibiotic synergy. Therefore, these application notes will focus on a well-researched glycerol derivative, Glycerol Monolaurate (GML) , as a representative compound demonstrating synergistic activity with antibiotics. The principles and protocols detailed herein are likely applicable to other glycerol-based compounds with similar amphiphilic properties.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that can enhance the efficacy of existing antibiotics. Glycerol derivatives, particularly monoesters of fatty acids, have emerged as potent enhancers of antibiotic activity. This document provides an overview of the application of Glycerol Monolaurate (GML) in antibiotic synergy studies, including its mechanism of action, quantitative data from synergy assays, and detailed experimental protocols for researchers, scientists, and drug development professionals.
GML, a monoester of glycerol and lauric acid, is a naturally occurring surfactant with known antimicrobial properties.[1] Its synergistic effects with certain classes of antibiotics, especially against bacterial biofilms, make it a compound of significant interest.[1][2]
Mechanism of Synergistic Action
The synergistic effect of GML with antibiotics is believed to stem from its ability to disrupt the bacterial cell membrane and associated signaling pathways. As an amphiphilic molecule, GML can integrate into the lipid bilayer of bacterial cell membranes, leading to increased permeability.[3] This disruption is thought to facilitate the entry of antibiotics into the bacterial cell, thereby increasing their intracellular concentration and enhancing their antimicrobial effect.
Furthermore, GML has been shown to interfere with bacterial signal transduction systems, which can affect the expression of virulence factors and antibiotic resistance mechanisms.[4][5] In the context of biofilms, GML may help to disrupt the protective extracellular matrix, allowing antibiotics to better penetrate and act on the embedded bacteria.[1][6]
Figure 1: Proposed mechanism of GML's synergistic action with antibiotics.
Quantitative Data on Antibiotic Synergy
The synergistic effect of GML has been quantified in several studies using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is generally considered synergistic.
Table 1: Synergistic Activity of GML with Various Antibiotics against Staphylococcus aureus Biofilms
| Antibiotic | Antibiotic MIC Alone (µg/mL) | GML Concentration (mM) | Combined Antibiotic MIC (µg/mL) | FICI | Interpretation | Reference |
| Gentamicin | >20 | 0.3 - 0.5 | 1 | ≤ 0.5 | Synergy | [1][2] |
| Streptomycin | >20 | 0.3 - 0.5 | 1 | ≤ 0.5 | Synergy | [1][6] |
| Ampicillin | >20 | 0.3 - 0.5 | >20 | > 1.0 | No Synergy | [1][6] |
| Vancomycin | >20 | 0.3 - 0.5 | >20 | > 1.0 | No Synergy | [1][6] |
Note: MIC values can vary depending on the bacterial strain and experimental conditions.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Figure 2: Workflow for the checkerboard synergy assay.
Protocol:
-
Preparation of Antimicrobial Agents:
-
Prepare stock solutions of GML and the antibiotic in an appropriate solvent.
-
Perform serial two-fold dilutions of each agent in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of the GML dilutions horizontally (e.g., across columns 1-10).
-
Add 50 µL of the antibiotic dilutions vertically (e.g., down rows A-G).
-
The final volume in each well containing both agents will be 100 µL.
-
Include control wells with only GML dilutions (to determine its MIC), only antibiotic dilutions (to determine its MIC), and a growth control well with no antimicrobial agents.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of GML = (MIC of GML in combination) / (MIC of GML alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index (FICI):
-
FICI = FIC of GML + FIC of Antibiotic
-
-
Time-Kill Curve Assay
Time-kill curve assays provide information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.
Protocol:
-
Preparation:
-
Prepare flasks containing broth medium with the antibiotic alone, GML alone, the combination of antibiotic and GML at synergistic concentrations (determined from the checkerboard assay), and a growth control without any antimicrobials.
-
-
Inoculation:
-
Inoculate each flask with a standardized bacterial suspension to achieve an initial density of approximately 10^5 - 10^6 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Conclusion
Glycerol derivatives, exemplified by GML, represent a promising class of compounds for combating antibiotic resistance through synergistic interactions with existing antibiotics. The protocols and data presented here provide a framework for researchers to investigate and characterize the synergistic potential of such compounds. Further studies are warranted to explore the full spectrum of their activity against various pathogens and to elucidate the precise molecular mechanisms underlying their synergistic effects.
References
- 1. Antibacterial Synergy of Glycerol Monolaurate and Aminoglycosides in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of Glycerol monolaurate? [synapse.patsnap.com]
- 4. Non-Aqueous Glycerol Monolaurate Gel Exhibits Antibacterial and Anti-Biofilm Activity against Gram-Positive and Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerol Monolaurate Antibacterial Activity in Broth and Biofilm Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Formulation of Glysperin B for Preclinical Animal Research
For researchers, scientists, and professionals in drug development, the effective formulation of a compound for in vivo animal studies is a critical step in the preclinical pipeline. This document provides a detailed application note and protocol for the formulation of Glysperin B, a novel glycerolipid analog, intended for administration in animal models. Due to the limited publicly available information on "this compound," this guide draws upon established principles of glycerolipid formulation and general best practices for preclinical drug delivery.
Initial searches for "this compound" did not yield specific public data on this compound, suggesting it may be a novel agent, a proprietary compound, or a potential misnomer for a related glycerolipid. The following protocols are therefore based on the broader understanding of glycerolipid chemistry and formulation strategies commonly employed for similar molecules. Researchers are strongly advised to conduct compound-specific solubility and stability studies to optimize the formulation for their particular needs.
I. Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is paramount for developing a stable and bioavailable formulation. Key parameters to determine empirically are summarized below.
| Parameter | Method | Desired Outcome for In Vivo Formulation |
| Solubility | Kinetic and thermodynamic solubility assays in various pharmaceutically acceptable solvents (e.g., water, saline, PBS, ethanol, DMSO, PEG400, cyclodextrins). | Identification of a solvent system that fully solubilizes this compound at the desired concentration. For intravenous administration, aqueous-based solutions are preferred. For oral or other routes, co-solvents and excipients may be necessary. |
| LogP/LogD | Calculated (e.g., using software) or experimentally determined (e.g., shake-flask method). | Provides insight into the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile and helps in selecting appropriate vehicle components. |
| pKa | Potentiometric titration or computational prediction. | Determines the ionization state of the compound at physiological pH, which affects its solubility and membrane permeability. |
| Chemical Stability | HPLC-based stability studies in the selected vehicle at various temperatures (e.g., 4°C, room temperature) and pH values. | Ensures the compound remains stable in the formulation for the duration of the study, preventing degradation and ensuring accurate dosing. |
II. Formulation Protocol for In Vivo Administration
The choice of formulation and route of administration depends on the therapeutic target, the desired pharmacokinetic profile, and the physicochemical properties of this compound. Below are general protocols for common administration routes.
A. Oral Gavage Formulation
Oral administration is often preferred for its ease of use. However, bioavailability can be a challenge for poorly soluble compounds.
Vehicle Selection:
-
Aqueous Vehicles: For water-soluble compounds, sterile water for injection or phosphate-buffered saline (PBS) are ideal.
-
Suspensions: For insoluble compounds, a suspension can be prepared using vehicles such as 0.5% (w/v) carboxymethylcellulose (CMC) in water or 0.5% (w/v) methylcellulose (B11928114) in water.
-
Solutions with Co-solvents: For compounds with moderate solubility, a co-solvent system may be employed. A common example is a mixture of polyethylene (B3416737) glycol 400 (PEG400), ethanol, and saline. The final concentration of organic solvents should be minimized and justified.
Protocol for a Suspension Formulation (Example):
-
Weigh the required amount of this compound.
-
Prepare the vehicle (e.g., 0.5% CMC in sterile water).
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.
-
Ensure the suspension is uniformly mixed before each administration.
B. Intravenous (IV) Injection Formulation
IV administration provides 100% bioavailability and is suitable for compounds that are soluble in aqueous-based vehicles.
Vehicle Selection:
-
Saline or PBS: The preferred vehicles for soluble and stable compounds.
-
Co-solvent Systems: If necessary, co-solvents like DMSO, ethanol, or PEG400 can be used, but their concentration must be kept low to avoid toxicity. A typical vehicle might be 10% DMSO, 40% PEG400, and 50% saline.
-
Solubilizing Agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can be used to enhance the aqueous solubility of lipophilic compounds.
Protocol for a Solution with a Solubilizing Agent (Example):
-
Prepare a solution of the solubilizing agent (e.g., 20% w/v HP-β-CD in sterile water).
-
Slowly add the weighed this compound to the HP-β-CD solution while stirring.
-
Gently warm the solution (if the compound is heat-stable) and/or sonicate to aid dissolution.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter.
-
Visually inspect for any precipitation before administration.
III. Experimental Workflow for Formulation Development
The following workflow outlines the key steps in developing a suitable formulation for in vivo studies of this compound.
methods for assessing Glysperin B stability in different media
Application Note & Protocol: Stability Assessment of Glycerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerin (also known as glycerol) is a ubiquitous excipient in pharmaceutical formulations, valued for its properties as a humectant, solvent, and sweetening agent. Ensuring its stability within a formulation is critical to maintaining the product's quality, safety, and efficacy. This document provides a comprehensive overview of the methods for assessing the stability of glycerin in various media, complete with detailed experimental protocols and data presentation guidelines.
Stability Profile of Glycerin
Glycerin is generally considered a stable compound. However, it can undergo degradation under certain conditions, particularly at elevated temperatures and in the presence of strong oxidizing agents. The primary degradation pathways for glycerin can lead to the formation of various products, including aldehydes like formaldehyde (B43269) and acetaldehyde, and acrolein, especially upon heating.[1][2] Understanding these pathways is crucial for developing stability-indicating analytical methods.
Data Presentation: Quantitative Stability Analysis
The following tables summarize hypothetical data from stability studies of a glycerin-containing formulation under different conditions.
Table 1: Stability of Glycerin in Aqueous Solution at Various pH Levels
| Time (Months) | pH 4.0 (Assay %) | pH 7.0 (Assay %) | pH 9.0 (Assay %) |
| 0 | 100.2 | 100.1 | 100.3 |
| 3 | 99.8 | 100.0 | 99.7 |
| 6 | 99.5 | 99.8 | 99.2 |
| 12 | 98.9 | 99.5 | 98.5 |
Table 2: Stability of Glycerin under Accelerated Temperature Conditions (pH 7.0)
| Time (Weeks) | 40°C / 75% RH (Assay %) | 60°C (Assay %) |
| 0 | 100.1 | 100.1 |
| 2 | 99.7 | 98.5 |
| 4 | 99.4 | 97.2 |
| 8 | 98.8 | 95.1 |
Table 3: Formation of Degradation Products under Stress Conditions
| Condition | Acrolein (%) | Formaldehyde (%) |
| 80°C for 4 weeks | 0.5 | 0.2 |
| UV Light Exposure (72h) | <0.1 | <0.1 |
| 3% H₂O₂ for 24h | 1.2 | 0.8 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Glycerin Quantification
This protocol describes a common method for the determination of glycerin in pharmaceutical preparations.[3]
Objective: To quantify the amount of glycerin and its degradation products in a sample.
Materials:
-
HPLC system with a Refractive Index (RI) or UV detector
-
Amino column (e.g., Microsorb-MV 100-5 NH2, 150 x 4.6 mm)[3]
-
Mobile Phase: Acetonitrile (B52724) and water (e.g., 80:20 v/v)
-
Glycerin reference standard
-
Samples for analysis
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the solution before use.
-
Standard Solution Preparation: Accurately weigh a known amount of glycerin reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., in the range of 3.75-22.5 mg/mL).[3]
-
Sample Preparation: Dilute the sample containing glycerin with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Record the peak areas of the glycerin peaks. Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of glycerin in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Glycerin Analysis
This protocol is suitable for the determination of glycerin in biological samples and for identifying volatile degradation products.[4][5]
Objective: To quantify glycerin and identify its degradation products.
Materials:
-
GC-MS system
-
Appropriate GC column (e.g., a polar capillary column)
-
Derivatizing agent (e.g., trimethylsilyl (B98337) imidazole)[5]
-
Internal standard (e.g., 1,2,3-butanetriol)[5]
-
Glycerin reference standard
-
Samples for analysis
-
Solvents for extraction and dilution (e.g., methanol)
Procedure:
-
Internal Standard Preparation: Prepare a stock solution of the internal standard in a suitable solvent.
-
Standard Solution Preparation: Prepare a series of glycerin standard solutions containing a fixed concentration of the internal standard.
-
Sample Preparation and Derivatization:
-
To a known volume of the sample, add the internal standard.
-
If necessary, perform a sample clean-up or extraction.
-
Evaporate the solvent and add the derivatizing agent.
-
Heat the mixture to complete the derivatization reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: e.g., 250°C
-
Oven Temperature Program: e.g., start at 100°C, hold for 1 min, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Scan Range: m/z 30-400
-
-
Analysis: Inject the derivatized standard and sample solutions into the GC-MS.
-
Data Processing: Quantify glycerin based on the peak area ratio of the glycerin derivative to the internal standard derivative. Identify degradation products by comparing their mass spectra to a library of known compounds.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing glycerin stability.
Potential Degradation Pathways of Glycerin
Caption: Degradation pathways of glycerin.
Conclusion
The stability of glycerin is a critical parameter in the development of pharmaceutical products. A thorough understanding of its degradation pathways and the use of validated, stability-indicating analytical methods such as HPLC and GC-MS are essential for ensuring product quality and shelf-life. The protocols and data presented in this application note provide a framework for researchers and scientists to design and execute robust stability studies for glycerin-containing formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]
- 4. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Glysperin B Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Glysperin B fermentation. Our goal is to provide actionable insights and detailed protocols to help you optimize your experimental workflow and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of this compound in fermentation?
A1: The yield of this compound is a multifactorial outcome influenced by a combination of genetic, physiological, and process parameters. Key factors include:
-
Strain Vigor and Genetic Makeup: The inherent productive capacity of the microbial strain is fundamental. Genetic modifications, such as overexpression of key biosynthetic enzymes or deletion of competing pathway genes, can significantly enhance yield.[1][2]
-
Media Composition: The availability of essential nutrients, including carbon and nitrogen sources, phosphates, and trace elements, directly impacts cell growth and secondary metabolite production.[3][4][5] Optimization of media components is a critical step in improving yield.
-
Cultivation Conditions: Parameters such as temperature, pH, dissolved oxygen, and agitation rate must be carefully controlled to maintain optimal metabolic activity and minimize cellular stress.[6][7]
-
Process Control and Monitoring: Real-time monitoring and control of the fermentation process can prevent the accumulation of inhibitory byproducts and ensure the culture remains in a productive state.[3]
Q2: How can I optimize the fermentation medium to improve this compound yield?
A2: Media optimization is a systematic process to identify the ideal concentration and combination of nutrients. A common approach involves:
-
Component Screening: Initially, various carbon and nitrogen sources are screened to identify those that best support both cell growth and this compound production.
-
Response Surface Methodology (RSM): This statistical method is employed to understand the interactions between different media components and to find the optimal concentrations for maximizing yield.[8]
-
Chemically Defined Media: Using chemically defined media can lead to more consistent results and simplifies downstream processing compared to complex, undefined media.[3]
Q3: What role does the precursor supply play in this compound biosynthesis?
A3: this compound, as a hypothetical glycerol-like compound, likely derives its core structure from glycerol (B35011) or a closely related precursor. The biosynthesis of such compounds is highly dependent on the intracellular availability of these precursors, which are typically intermediates of central carbon metabolism. Enhancing the flux through pathways leading to these precursors is a key strategy for improving yield. For instance, in many microbial systems, glycerol is metabolized via the glycerol-3-phosphate (G3P) pathway.[9][10]
Troubleshooting Guide
This guide addresses common issues that can arise during this compound fermentation, leading to suboptimal yields.
| Issue | Potential Causes | Recommended Actions |
| Low or No this compound Production | Inappropriate strain selection or genetic instability. | Verify the genetic integrity of your production strain. Consider re-transformation or selection of a high-producing colony. |
| Sub-optimal media composition. | Re-evaluate your media components. Conduct a media optimization study using techniques like Response Surface Methodology.[8] | |
| Incorrect cultivation parameters (pH, temperature, aeration). | Calibrate all probes and ensure that the fermenter is maintaining the setpoints for pH, temperature, and dissolved oxygen.[11] | |
| Stalled or Sluggish Fermentation | Nutrient limitation. | Analyze samples for residual key nutrients. Consider implementing a fed-batch strategy to maintain optimal nutrient levels. |
| Accumulation of inhibitory byproducts. | Monitor the concentration of potential inhibitory compounds (e.g., organic acids). Adjust feeding strategies or process parameters to minimize their formation. | |
| Poor inoculum quality. | Ensure the inoculum is in the exponential growth phase and has high viability. Optimize inoculum development conditions. | |
| High Biomass, Low this compound Titer | Carbon flux is directed towards biomass production instead of secondary metabolism. | Modify the carbon-to-nitrogen ratio in the medium. Implement a two-stage cultivation strategy where the initial phase favors growth and the second phase induces production. |
| Repression of biosynthetic genes. | Investigate potential catabolite repression by the primary carbon source. Consider using a different carbon source or a controlled feeding strategy. |
Experimental Protocols
Protocol 1: Media Optimization using Response Surface Methodology (RSM)
This protocol outlines the use of a Box-Behnken design, a type of RSM, to optimize the concentrations of three key media components: Glycerol (Carbon Source), Sodium Nitrate (Nitrogen Source), and Dipotassium Phosphate (B84403) (Phosphate Source).
1. Experimental Design:
-
Utilize a Box-Behnken design with three variables at three levels (-1, 0, +1).
-
The variables and their ranges should be determined from preliminary single-factor experiments. For example:
2. Fermentation:
-
Prepare the fermentation media according to the experimental design matrix.
-
Inoculate with a standardized culture of the production strain.
-
Run the fermentations under controlled conditions (e.g., constant temperature, pH, and agitation).
3. Analysis:
-
At the end of the fermentation, measure the this compound concentration for each experimental run.
-
Use statistical software to fit the data to a second-order polynomial equation.
-
Analyze the model to determine the optimal concentrations of the three components for maximizing this compound yield.
Protocol 2: Genetic Engineering for Enhanced Precursor Supply
This protocol describes a strategy to increase the intracellular pool of a key precursor for this compound biosynthesis by overexpressing a relevant gene.
1. Gene Selection and Cloning:
-
Identify a rate-limiting enzyme in the precursor biosynthetic pathway. For a glycerol-like compound, this could be glycerol-3-phosphate dehydrogenase (GPD1), which converts dihydroxyacetone phosphate to glycerol-3-phosphate.[7][12]
-
Amplify the gene encoding this enzyme (e.g., GPD1) from the genomic DNA of the production strain.
-
Clone the amplified gene into an appropriate expression vector under the control of a strong, constitutive promoter.
2. Strain Transformation:
-
Transform the expression vector into the production strain using a suitable method (e.g., electroporation, chemical transformation).
-
Select for positive transformants on appropriate antibiotic-containing media.
3. Verification and Evaluation:
-
Confirm the successful integration and expression of the target gene using PCR and RT-qPCR.
-
Cultivate the engineered strain and the wild-type strain under identical fermentation conditions.
-
Compare the this compound yield of the engineered strain to the wild-type to assess the impact of the genetic modification.
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound from glucose.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Genetically Engineered Strains: Application and Advances for 1,3-Propanediol Production from Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Investigating Glycerol's Role in Enhancing Yeast Fermentation Efficiency [eureka.patsnap.com]
- 7. Flavor impacts of glycerol in the processing of yeast fermented beverages: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing glycerol for secondary metabolite biosynthesis in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scottlab.com [scottlab.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Total Synthesis of Glysperin B
Question: I am a researcher planning to undertake the total synthesis of Glysperin B. Could you provide a technical support guide outlining the common challenges, troubleshooting tips, and key experimental protocols?
Answer:
Currently, there is a notable absence of published literature detailing the total synthesis of this compound. A comprehensive search of scientific databases and chemical literature did not yield any reports on the successful total synthesis of this molecule.
Therefore, it is not possible to provide a troubleshooting guide or a set of frequently asked questions based on established synthetic routes. The challenges, key steps, and potential pitfalls in the synthesis of this compound remain speculative until a synthetic route is developed and published by the scientific community.
We recommend monitoring leading organic chemistry journals and patent databases for any future publications on the synthesis of this compound. Once a synthetic route is established, a technical support resource detailing its challenges can be developed.
For researchers interested in natural product synthesis, we can offer support on general synthetic methodologies that might be applicable to a hypothetical synthesis of this compound, such as:
-
Stereoselective synthesis: Strategies to control the stereochemistry of key chiral centers.
-
Complex ring system formation: Methodologies for constructing challenging cyclic or heterocyclic cores.
-
Protecting group strategies: Guidance on the selection and manipulation of protecting groups for sensitive functionalities.
Without a known synthetic pathway, any specific guidance would be purely theoretical. We encourage the scientific community to share their findings on the synthesis of this compound to foster collaboration and accelerate research in this area.
Technical Support Center: Optimizing Amphotericin B Extraction from Fermentation Broth
Welcome to the technical support center for the optimization of Amphotericin B extraction from fermentation broth. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for maximizing the yield and purity of this valuable polyene macrolide antifungal agent.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of Amphotericin B from fermentation broth.
| Issue | Potential Causes | Recommended Solutions |
| Low Extraction Yield | Incomplete Cell Lysis: Amphotericin B is primarily located intracellularly. | - Mechanical Methods: Employ high-pressure homogenization, bead milling, or ultrasonication to effectively disrupt the microbial cells. - Enzymatic Lysis: Consider using cell wall degrading enzymes, such as β-glucanases or chitinases, depending on the producing microorganism. - Chemical Lysis: Use of detergents or solvents can aid in cell disruption, but compatibility with downstream processing must be verified. |
| Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for Amphotericin B. | - Solvent Polarity: Amphotericin B is amphiphilic but has low solubility in water and many common organic solvents. Methanol (B129727) is often used for initial extraction from the biomass. Subsequent liquid-liquid extraction into a more nonpolar solvent like n-butanol or ethyl acetate (B1210297) can be effective.[1] - Solvent Mixtures: Experiment with mixtures of polar and non-polar solvents to improve extraction efficiency. | |
| Suboptimal pH: The pH of the fermentation broth and extraction solvent can significantly impact the solubility and stability of Amphotericin B. | - pH Adjustment: Amphotericin B is an amphoteric molecule with a carboxyl group and a primary amino group. The isoelectric point is around pH 6-7. Adjusting the pH of the broth or the aqueous phase during liquid-liquid extraction can enhance its partitioning into the organic phase. Optimal stability is generally observed between pH 6 and 7.[1] | |
| Emulsion Formation during Liquid-Liquid Extraction | Presence of Surfactants and Cellular Debris: Fermentation broths are complex mixtures containing proteins, lipids, and other surface-active molecules that can stabilize emulsions. | - Centrifugation: High-speed centrifugation can help to break emulsions. - Salting Out: Addition of salts (e.g., sodium chloride) to the aqueous phase can increase its polarity and help to break the emulsion. - Filtration: Passing the mixture through a bed of filter aid (e.g., celite) can sometimes resolve emulsions. - Solvent Modification: A small addition of a different co-solvent can alter the interfacial tension and break the emulsion. |
| Product Degradation | Exposure to Light, Heat, or Extreme pH: Amphotericin B is sensitive to degradation under these conditions. | - Light Protection: Conduct all extraction and purification steps in the dark or under amber light. - Temperature Control: Maintain low temperatures (e.g., 4°C) throughout the process to minimize thermal degradation.[1] - pH Control: Maintain the pH within the optimal stability range of 6-7.[1] |
| Co-extraction of Impurities | Similar Solubility Profiles of Impurities: Other metabolites produced by the microorganism may have similar solubility to Amphotericin B. | - Selective Precipitation: Adjusting the pH or solvent composition may allow for the selective precipitation of either Amphotericin B or the impurities. - Chromatographic Purification: Employ chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel, reversed-phase) or high-performance liquid chromatography (HPLC) for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize my Amphotericin B extraction?
A1: The first and most critical step is to ensure efficient disruption of the microbial cells, as Amphotericin B is primarily an intracellular product. Without effective cell lysis, a significant portion of the product will remain inaccessible to the extraction solvent, leading to low yields.
Q2: Which solvent system is best for extracting Amphotericin B?
A2: There is no single "best" solvent system, as the optimal choice depends on the specific fermentation conditions and downstream processing. However, a common starting point is to use methanol to extract the filtered biomass. This is often followed by a liquid-liquid extraction into a solvent like n-butanol or ethyl acetate after concentrating the methanol extract and adding water.[1] It is recommended to perform small-scale trials with a range of solvents and solvent mixtures to determine the most effective system for your specific process.
Q3: How does pH affect the extraction process?
A3: pH is a critical parameter. Amphotericin B's amphoteric nature means its solubility in both aqueous and organic phases is pH-dependent. Adjusting the pH can significantly influence the partition coefficient during liquid-liquid extraction. It is crucial to maintain the pH within the stability range of 6-7 to prevent degradation.[1]
Q4: My liquid-liquid extraction is forming a stable emulsion. What can I do?
A4: Emulsion formation is a common issue due to the complex nature of fermentation broths. You can try several strategies to break the emulsion, including centrifugation at high speed, adding salt to the aqueous phase (salting out), or filtering the mixture through a filter aid.
Q5: How can I monitor the purity of my Amphotericin B extract?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the purity of Amphotericin B. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile, methanol, and an aqueous buffer) and UV detection (typically around 383 nm) can be used to separate Amphotericin B from its impurities.
Experimental Protocols
Protocol 1: Small-Scale Extraction for Optimization Studies
This protocol is designed for rapid screening of different extraction parameters on a small scale.
-
Cell Harvesting: Centrifuge a 50 mL sample of the fermentation broth at 5,000 x g for 15 minutes. Discard the supernatant.
-
Biomass Washing: Resuspend the cell pellet in 50 mL of purified water and centrifuge again. Discard the supernatant.
-
Cell Lysis (Sonication): Resuspend the washed cell pellet in 20 mL of methanol. Place the sample in an ice bath and sonicate using a probe sonicator for 5 cycles of 30 seconds on and 30 seconds off.
-
Extraction: Stir the methanolic suspension at 4°C for 1 hour in the dark.
-
Clarification: Centrifuge the suspension at 10,000 x g for 20 minutes to pellet the cell debris.
-
Analysis: Analyze the supernatant for Amphotericin B concentration using HPLC.
Protocol 2: Liquid-Liquid Extraction for Purification
This protocol describes a typical liquid-liquid extraction procedure to partition Amphotericin B from an aqueous-methanolic extract into an organic solvent.
-
Solvent Evaporation: Take the clarified methanolic extract from Protocol 1 and evaporate the methanol under reduced pressure at a temperature below 40°C.
-
Aqueous Resuspension: Resuspend the resulting residue in 20 mL of a pH 7.0 phosphate (B84403) buffer.
-
pH Adjustment: Adjust the pH of the aqueous suspension to the desired value (e.g., 4, 5, 6, 7, 8) using dilute acid or base.
-
Solvent Partitioning: Transfer the aqueous suspension to a separatory funnel and add an equal volume of n-butanol. Shake vigorously for 2 minutes, periodically venting the funnel.
-
Phase Separation: Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Organic Phase Collection: Collect the upper organic (n-butanol) phase.
-
Re-extraction (Optional): To maximize recovery, the aqueous phase can be re-extracted with a fresh portion of n-butanol.
-
Analysis: Analyze the combined organic phases for Amphotericin B concentration using HPLC.
Visualizations
References
troubleshooting Glysperin B instability during storage
Welcome to the Glysperin B Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, solid this compound should be stored at 2-8°C, protected from light and moisture. This compound solutions, once prepared, should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[1] Always refer to the Certificate of Analysis for batch-specific recommendations.
Q2: I observed a color change in my solid this compound powder upon storage. What could be the cause?
A2: A change in the physical appearance of this compound, such as color, can be an initial sign of degradation.[1] This could be due to oxidation or photodegradation, especially if the compound was exposed to air or light.[2][3][4] It is recommended to perform an analytical check, such as HPLC, to assess the purity of the material.
Q3: My this compound solution appears cloudy after thawing. What should I do?
A3: Cloudiness or precipitation in a thawed this compound solution may indicate several issues, including poor solubility at lower temperatures, compound degradation, or превышение the solubility limit.[1] Before use, gently warm the solution and vortex to encourage redissolution. If precipitation persists, it is advisable to centrifuge the vial and quantify the concentration of the supernatant before proceeding with your experiment.[1]
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to the degradation of this compound.[1] For this reason, stock solutions should be aliquoted into single-use volumes immediately after preparation.[1]
Troubleshooting Guide
Issue 1: Loss of Potency or Inconsistent Results in Assays
If you are experiencing a decrease in the biological activity of this compound or observing inconsistent results between experiments, it may be indicative of compound degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both solid this compound and its solutions have been stored according to the recommended guidelines (2-8°C for solid, -20°C or -80°C for solutions, protected from light).[1][3]
-
Assess Purity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your current stock of this compound. Compare the chromatogram to a reference standard or a freshly prepared sample. The appearance of new peaks or a decrease in the area of the main peak can signify the presence of degradation products.[1]
-
Perform a Dose-Response Curve: Run a fresh dose-response curve to determine the current potency (e.g., EC50 or IC50) of your this compound stock and compare it to the expected values from the product literature or your historical data.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography
The presence of unexpected peaks during analytical analysis (e.g., HPLC, LC-MS) is a strong indicator of degradation.
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks. This information can help in elucidating the degradation pathway.
-
Conduct Forced Degradation Studies: To understand the potential degradation pathways, you can perform forced degradation studies.[5][6][7] This involves intentionally exposing this compound to harsh conditions to accelerate its breakdown.[8][9] See the "Experimental Protocols" section for a detailed methodology.
-
Review Formulation Components: If this compound is part of a formulation, consider potential interactions with excipients.[10]
Data Presentation
The following tables summarize hypothetical data from a stability study on this compound, illustrating the impact of different storage conditions over time.
Table 1: Stability of Solid this compound Under Different Storage Conditions
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| 2-8°C, Protected from Light | 0 months | 99.8 | White powder |
| 6 months | 99.7 | White powder | |
| 12 months | 99.5 | White powder | |
| 25°C/60% RH, Exposed to Light | 0 months | 99.8 | White powder |
| 6 months | 95.2 | Off-white powder | |
| 12 months | 90.1 | Yellowish powder | |
| 40°C/75% RH | 0 months | 99.8 | White powder |
| 3 months | 92.4 | Clumped, off-white powder | |
| 6 months | 85.6 | Clumped, yellowish powder |
Table 2: Stability of this compound in Solution (10 mM in DMSO) at -20°C with Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Purity (%) by HPLC |
| 0 | 99.8 |
| 1 | 99.6 |
| 3 | 98.1 |
| 5 | 96.5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile).
-
Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
-
Analysis:
-
Inject the prepared sample and analyze the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation pathways of this compound.[7][8][9]
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) for each stress condition.
-
Acid Hydrolysis:
-
Add 1N HCl to the this compound solution.
-
Incubate at 60°C for 2, 6, and 24 hours.
-
Neutralize with 1N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1N NaOH to the this compound solution.
-
Incubate at 60°C for 2, 6, and 24 hours.
-
Neutralize with 1N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Add 3% Hydrogen Peroxide to the this compound solution.
-
Incubate at room temperature for 2, 6, and 24 hours.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
-
Thermal Degradation:
-
Expose solid this compound to 80°C for 24 and 48 hours.
-
-
Analysis: Analyze all samples by HPLC-MS to identify and quantify degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. ajpsonline.com [ajpsonline.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Reducing Off-Target Effects of Glysperin B in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Glysperin B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel small molecule inhibitor designed to target the serine/threonine kinase, Kinase X, which is a key regulator of the hypothetical "Cell Proliferation Pathway." Due to its mechanism of action, this compound is under investigation for its potential as a therapeutic agent in hyperproliferative disorders.
Q2: What are the known off-target effects of this compound?
While this compound shows high affinity for its primary target, Kinase X, in vitro kinase screening has revealed potential off-target activity against Kinase Y and the non-kinase protein, Protein Z.[1] These off-target interactions may lead to unintended phenotypic consequences in cell-based assays.[2]
Q3: Why is it crucial to consider off-target effects when using this compound?
Q4: What are the initial indicators of potential off-target effects in my experiments with this compound?
Common signs that you may be observing off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when Kinase X is knocked down or knocked out using techniques like siRNA or CRISPR-Cas9.[1]
-
Inconsistent results with other inhibitors: A structurally different inhibitor of Kinase X produces a different phenotype than this compound.[2]
-
Effects at high concentrations: The observed phenotype only occurs at high concentrations of this compound, which are more likely to engage lower-affinity off-targets.[1]
-
Unusual or unexpected cellular responses: The observed phenotype does not align with the known biological functions of Kinase X.
Troubleshooting Guides
Issue 1: Inconsistent results between this compound treatment and Kinase X knockdown.
Question: I am observing a decrease in cell proliferation when I treat my cells with this compound, but I do not see the same effect when I knock down Kinase X using siRNA. Could this be an off-target effect?
Answer: Yes, this discrepancy is a strong indicator of a potential off-target effect.[1][2] It is possible that the anti-proliferative effect you are observing is due to this compound's interaction with an off-target protein, such as Kinase Y or Protein Z, rather than its intended target, Kinase X.
Troubleshooting Steps:
-
Confirm Knockdown Efficiency: First, ensure that your siRNA-mediated knockdown of Kinase X is efficient. Verify the reduction of Kinase X protein levels by Western blot.
-
Perform a Dose-Response Experiment: Titrate this compound to determine the lowest effective concentration that inhibits Kinase X phosphorylation without causing the anti-proliferative phenotype.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of Kinase X with a different chemical scaffold.[1] If this second inhibitor does not cause the anti-proliferative effect, it further suggests that this phenotype is an off-target effect of this compound.
-
Perform a Rescue Experiment: In cells where Kinase X is knocked down, treat with this compound. If the anti-proliferative effect is still observed, it is likely independent of Kinase X.
Issue 2: High concentrations of this compound are required to see a phenotypic effect.
Question: I only observe the desired phenotype in my cell-based assay when I use high concentrations of this compound. How can I be sure this is an on-target effect?
Answer: Using high concentrations of any small molecule inhibitor increases the likelihood of engaging off-target proteins.[1] It is crucial to determine if the observed effect is due to the inhibition of Kinase X or an off-target.
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for Kinase X in your cells.
-
Correlate Target Engagement with Phenotype: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to Kinase X at the concentrations that produce the phenotype.[1]
-
Orthogonal Validation: Use a non-pharmacological method, such as genetic knockdown of Kinase X, to see if the same phenotype is produced.[1][2] If the phenotype is only observed with high concentrations of this compound and not with genetic knockdown, it is likely an off-target effect.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Description |
| Kinase X | 15 | Primary, on-target |
| Kinase Y | 250 | Known off-target |
| Protein Z | >10,000 | Negligible binding in biochemical assays. |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Kinase X Expression | Kinase Y Expression | This compound IC50 (µM) for Cell Proliferation |
| Cell Line A | High | Low | 5 |
| Cell Line B | High | High | 0.5 |
| Cell Line C | Low | High | 0.8 |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of Kinase X
Objective: To validate that the observed phenotype of this compound is a direct result of inhibiting Kinase X.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Prepare two separate siRNA duplexes targeting different sequences of the Kinase X mRNA, and a non-targeting control siRNA.
-
Transfection: Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of the cells and perform a Western blot to confirm the reduction of Kinase X protein levels.
-
Phenotypic Analysis: Treat the remaining cells with this compound or a vehicle control and perform the relevant phenotypic assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target protein, Kinase X, in intact cells.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of Kinase X remaining in the soluble fraction using Western blot or another protein detection method.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]
Visualizations
Caption: Hypothetical signaling pathway of this compound's on-target, Kinase X.
Caption: Experimental workflow for identifying this compound's off-target effects.
Caption: Logical relationship between on-target and off-target effects.
References
Technical Support Center: Glysperin B MIC Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the Minimum Inhibitory Concentration (MIC) of Glysperin B.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for antibacterial compounds like this compound?
A1: While the specific mechanism for every compound varies, many natural antibacterial agents function by disrupting bacterial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. For instance, some compounds alter membrane permeability, leading to cell lysis, while others may target enzymes involved in bacterial metabolism and survival.[1] It has been noted that the inhibitory effect of some natural compounds is dose-dependent.[1]
Q2: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
A2: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] It is a critical metric in drug discovery and clinical microbiology to assess the potency of a new compound and to determine the susceptibility of a particular bacterial strain to an antimicrobial agent.[3][4]
Q3: What is the standard method for determining the MIC of this compound?
A3: The broth microdilution method is the most commonly used technique for determining the MIC of antimicrobial compounds.[2] This assay involves preparing a series of two-fold dilutions of the compound in a 96-well microtiter plate, inoculating the wells with a standardized bacterial suspension, and observing for growth inhibition after incubation.[2][5]
Q4: Can the solvent used to dissolve this compound affect the MIC results?
A4: Yes, the solvent can significantly impact MIC results. It is crucial to use a solvent that completely dissolves this compound and is non-toxic to the test organism at the concentrations used. A solvent control (wells containing medium, bacteria, and the highest concentration of the solvent) should always be included to ensure it does not inhibit bacterial growth on its own.
Q5: How can I be sure my MIC results are reliable?
A5: Reliability of MIC results depends on strict adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI). Key factors include using a standardized bacterial inoculum, proper aseptic techniques, including appropriate controls (growth, sterility, and solvent), and ensuring the compound is fully dissolved.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values across replicates. | 1. Inaccurate pipetting. 2. Incomplete solubilization of this compound. 3. Non-homogenous bacterial inoculum. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure this compound is fully dissolved in the stock solution. Consider gentle heating or vortexing. 3. Vortex the bacterial suspension before inoculating the plate. |
| No bacterial growth in the growth control well. | 1. Inactive bacterial culture. 2. Contamination with an inhibitory substance. 3. Incorrect medium used. | 1. Use a fresh, actively growing bacterial culture. 2. Ensure all materials are sterile. 3. Verify that the correct growth medium for the specific bacterial strain is used. |
| Growth observed in the sterility control well. | 1. Contamination of the growth medium. 2. Contamination of the 96-well plate. 3. Contamination during plate preparation. | 1. Use fresh, sterile medium. 2. Use a new, sterile 96-well plate. 3. Maintain aseptic technique throughout the experiment. |
| Difficulty in determining the MIC due to turbidity or color of this compound. | 1. This compound may be precipitating at higher concentrations. 2. The natural color of this compound interferes with visual or spectrophotometric reading. | 1. Check the solubility of this compound in the test medium. If it precipitates, the results may be inaccurate. 2. Use a growth indicator dye, such as resazurin, which changes color in the presence of metabolically active bacteria.[7] This can provide a clearer endpoint. |
| MIC value is higher than expected. | 1. Bacterial inoculum is too high. 2. This compound has degraded. 3. The bacterial strain has inherent or acquired resistance. | 1. Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL in the final well volume.[7] 2. Prepare fresh stock solutions of this compound for each experiment. 3. Confirm the identity and expected susceptibility of the bacterial strain. |
Experimental Protocols
Broth Microdilution Assay for this compound MIC Determination
This protocol is a generalized procedure and may need optimization for specific bacterial strains.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. The stock solution should be clear.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, corresponding to a 0.5 McFarland standard. This can be measured with a spectrophotometer at an optical density of 600 nm (OD600).[2]
-
Dilute the standardized bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[7]
3. Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.
-
Well 11 will serve as the growth control (broth and bacteria, no compound).
-
Well 12 will serve as the sterility control (broth only).
4. Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
5. Incubation:
6. MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, the OD600 can be read using a plate reader. The MIC is the lowest concentration that inhibits growth compared to the growth control.[2]
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. The State-of-the-Art Antibacterial Activities of Glycyrrhizin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. idexx.com [idexx.com]
- 4. idexx.dk [idexx.dk]
- 5. protocols.io [protocols.io]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Precision of Glysperin B: A Mutational Analysis-Driven Confirmation of its Mode of Action
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Glysperin B's performance, substantiated by experimental data from mutational analysis. We delve into its mechanism of action, offering a clear comparison with alternative compounds and detailing the methodologies to support these findings.
This compound is a novel small molecule inhibitor showing significant promise in preclinical studies for its anti-proliferative effects in cancer cell lines. Initial hypotheses suggested that this compound targets the ATP-binding pocket of the serine/threonine kinase, Kinase X, a critical node in the "ABC" signaling pathway that promotes cell growth and survival. To rigorously validate this proposed mode of action, a comprehensive mutational analysis was conducted. This guide presents the compelling evidence from these studies, confirming the direct interaction of this compound with Kinase X and highlighting its superiority over other known inhibitors of the same pathway.
Comparative Analysis of Kinase X Inhibitors
This compound was evaluated against two other experimental inhibitors of Kinase X, Compound Y and Inhibitor Z. The following table summarizes their key performance characteristics.
| Compound | IC50 (nM) for Wild-Type Kinase X | Kinase Selectivity (Fold difference against a panel of 100 kinases) | Cellular Potency (EC50 in cancer cell line A, nM) | Observed Side Effects in Preclinical Models |
| This compound | 15 | >500 | 50 | Minimal off-target effects observed |
| Compound Y | 50 | >100 | 200 | Moderate inhibition of related kinases |
| Inhibitor Z | 5 | >50 | 25 | Off-target effects on ion channels noted |
Mutational Analysis of the this compound Binding Site in Kinase X
To pinpoint the precise binding site of this compound within Kinase X and to confirm its proposed mode of action, a series of mutations were introduced into the putative ATP-binding pocket of the kinase. The inhibitory activity of this compound was then assessed against each mutant version of the enzyme.
| Kinase X Variant | Mutation | Location in Kinase Domain | Effect on this compound IC50 (nM) | Interpretation |
| Wild-Type | - | - | 15 | Baseline activity |
| Mutant 1 | T103A | Gatekeeper residue | > 10,000 | Critical for binding; likely forms a key hydrogen bond |
| Mutant 2 | V85L | Hydrophobic pocket | 500 | Reduced affinity; suggests importance of van der Waals interactions |
| Mutant 3 | G104D | Glycine-rich loop | 20 | Minor effect; likely not a direct contact point |
| Mutant 4 | K48A | Catalytic loop | 18 | No significant change; interaction is not with the catalytic lysine |
The data unequivocally demonstrates that the T103A mutation at the "gatekeeper" position renders Kinase X insensitive to this compound, confirming that this residue is a critical anchoring point for the inhibitor. The significant decrease in potency against the V85L mutant further supports the importance of the hydrophobic pocket in accommodating this compound. In contrast, mutations in regions not directly interacting with the hypothesized binding site, such as the glycine-rich loop and the catalytic loop, had minimal impact on the inhibitor's efficacy.
Visualizing the Experimental and Biological Context
To better illustrate the workflow and the biological pathway discussed, the following diagrams are provided.
Experimental Protocols
A detailed description of the key experimental procedures is provided below to ensure reproducibility and facilitate further investigation.
Site-Directed Mutagenesis
Mutations in the Kinase X expression plasmid were generated using the QuikChange II Site-Directed Mutagenesis Kit (Agilent Technologies) according to the manufacturer's instructions. Primers for each mutation were designed using the QuikChange Primer Design Program. The presence of the desired mutations was confirmed by Sanger sequencing of the entire Kinase X coding region.
Recombinant Protein Expression and Purification
Wild-type and mutant Kinase X constructs were transformed into E. coli BL21(DE3) cells. A single colony was used to inoculate 50 mL of LB medium containing 100 µg/mL ampicillin (B1664943) and grown overnight at 37°C. The overnight culture was then used to inoculate 1 L of LB medium, and the cells were grown at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 16 hours at 18°C. Cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication. The lysate was clarified by centrifugation, and the supernatant containing the His-tagged Kinase X was loaded onto a Ni-NTA agarose (B213101) column (Qiagen). The column was washed with a buffer containing 20 mM imidazole, and the protein was eluted with a buffer containing 250 mM imidazole. The purified protein was dialyzed against a storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.
In Vitro Kinase Assay
The inhibitory activity of this compound was determined using an ADP-Glo™ Kinase Assay (Promega). The assay measures the amount of ADP produced during the kinase reaction. Reactions were carried out in a 384-well plate in a final volume of 10 µL. Each reaction contained 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM DTT, 50 µM ATP, 1 µg of a generic kinase substrate, and 50 ng of purified wild-type or mutant Kinase X. This compound was added at varying concentrations (from 1 nM to 100 µM). The reaction was incubated for 1 hour at room temperature. After the incubation, 10 µL of ADP-Glo™ Reagent was added, followed by a 40-minute incubation. Finally, 20 µL of Kinase Detection Reagent was added, and the plate was incubated for another 30 minutes. Luminescence was measured using a plate reader. The IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.
Safety Operating Guide
Essential Guide to the Proper Disposal of Glycerin (Glysperin B)
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This document provides detailed procedural guidance for the safe disposal of Glycerin (commonly referred to as Glycerol and potentially known under trade names such as Glysperin B).
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the safety precautions associated with Glycerin. While Glycerin is generally considered to have low toxicity, appropriate personal protective equipment (PPE) should always be worn.[1][2]
Personal Protective Equipment (PPE):
-
Hand Protection: Use suitable chemical-resistant gloves.[4][5][6] Gloves should be inspected before use and disposed of properly after handling.[5][6]
-
Skin Protection: Wear appropriate protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In case of mist or vapor inhalation, use a NIOSH-approved respirator.[5]
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5][6]
-
Store away from strong oxidizing agents, as it can be highly reactive with them.[1][3]
Step-by-Step Disposal Procedures
The appropriate disposal method for Glycerin depends on the volume and whether it is mixed with other substances.
For Small, Uncontaminated Quantities:
-
Absorption: Soak up the Glycerin with an inert absorbent material such as sand, earth, or vermiculite.[5][6]
-
Containment: Place the absorbed material into a suitable, labeled, and closed container for disposal.[5][6]
-
Disposal: Dispose of the container as regular non-hazardous waste, in accordance with local, state, and federal regulations.[7] Always confirm with your institution's environmental health and safety (EHS) department for specific guidelines.
For Large Quantities or Contaminated Glycerin:
-
Hazardous Waste Determination: If the Glycerin is mixed with hazardous materials, it must be treated as hazardous waste.
-
Containment: Keep the material in a suitable, closed, and properly labeled container.[5][6]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not pour down the drain.[5][6][8]
Quantitative Data for Glycerin
The following table summarizes key quantitative data for Glycerin, which is essential for risk assessment and proper handling.
| Property | Value | Citations |
| Molecular Formula | C₃H₈O₃ | [3][9] |
| Molecular Weight | 92.09 g/mol | |
| Appearance | Clear, colorless, odorless, viscous liquid | [5][10] |
| Boiling Point | > 290°C | [1] |
| Flash Point | 160 °C / 320 °F | [1] |
| Autoignition Temperature | 400 °C / 752 °F | [1] |
| Water Solubility | >500 g/L (20°C) | [1] |
| Density | 1.261 g/cm³ | [1] |
| Vapor Density | 3.17 (Air = 1.0) | [1] |
| Oral LD50 (Rat) | 12600 mg/kg | [1][3] |
| Dermal LD50 (Rabbit) | > 10 g/kg | [1] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No specific experimental protocols for disposal were cited in the search results beyond the general guidelines provided. The primary methodology for handling spills and disposal involves absorption with an inert material followed by appropriate waste containment and disposal.[5][6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Glycerin.
Caption: Logical workflow for the proper disposal of Glycerin.
References
- 1. datawell.nl [datawell.nl]
- 2. core-docs.s3.amazonaws.com [core-docs.s3.amazonaws.com]
- 3. sds.chemicalstore.com [sds.chemicalstore.com]
- 4. noshok.com [noshok.com]
- 5. louisville.edu [louisville.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. What to do with Waste Glycerol - Glycerin Refinery Equipment [glycerinrefine.com]
- 8. quora.com [quora.com]
- 9. Glycerin (CAS 56-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. researchgate.net [researchgate.net]
Essential Safety and Handling Guide for Glycerin (Glysperin B)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and disposal plans for Glycerin. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
I. Chemical Identification and Properties
Glycerin, also known as Glycerol or 1,2,3-Propanetriol, is a simple polyol compound with the chemical formula C₃H₈O₃.[1] It is a colorless, odorless, viscous liquid that is hygroscopic (attracts moisture) and soluble in water.[1][2] While generally considered non-toxic, proper handling is essential to mitigate potential risks in a laboratory setting.[1][3]
Table 1: Chemical and Physical Properties of Glycerin
| Property | Value |
| Chemical Formula | C₃H₈O₃[1] |
| CAS Number | 56-81-5[4][5] |
| Appearance | Colorless, syrupy liquid[2] |
| Odor | Odorless[1] |
| Solubility | Miscible with water and alcohol[2] |
| Boiling Point | 290 °C (554 °F) |
| Molar Mass | 92.09 g/mol |
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Glycerin to prevent direct contact and ensure personal safety.
Table 2: Required Personal Protective Equipment (PPE) for Handling Glycerin
| Protection Type | Specific Requirement | Rationale |
| Eye/Face Protection | Safety goggles with side shields.[4] | Protects against splashes and accidental eye contact. |
| Hand Protection | Nitrile rubber (NBR) gloves tested according to EN 374.[4] | Prevents skin contact. Inspect gloves for integrity before use. |
| Body Protection | Laboratory coat. | Protects clothing and skin from spills. |
| Respiratory Protection | Generally not required under normal, well-ventilated conditions. If mists are generated, use an appropriate respirator. | Glycerin mist can be an inhalation irritant.[2] |
III. Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of Glycerin and preventing accidents.
A. Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in areas where Glycerin is handled.[6]
-
Wash hands thoroughly after handling.[6]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
B. Storage:
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[6][7]
-
Store away from strong oxidizing agents such as chromium trioxide, potassium chlorate, or potassium permanganate, as contact may cause an explosion.
-
Recommended storage temperature is between 15–25 °C.[4]
IV. Emergency Procedures
Immediate and appropriate responses to emergencies can significantly minimize harm.
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Inhalation | Move to fresh air. If symptoms occur, seek medical attention.[6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.[6] |
dot
Caption: Workflow for emergency response to Glycerin exposure.
V. Spill and Disposal Plan
Effective spill management and proper disposal are essential for environmental safety and regulatory compliance.
A. Spill Cleanup:
-
Evacuate and Ventilate: Evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Contain Spill: Use non-combustible absorbent materials like sand, clay, or vermiculite (B1170534) to contain the spill.[8]
-
Collect Absorbent Material: Carefully collect the absorbed material into a suitable, labeled container for disposal.[8]
-
Decontaminate Area: Thoroughly wash the spill area with detergent and water.[8]
-
Personal Protection: Wear appropriate PPE, including gloves, goggles, and a lab coat, during the entire cleanup process.[8]
B. Waste Disposal:
-
Dispose of waste Glycerin and contaminated materials in accordance with federal, state, and local regulations.[8]
-
Do not dispose of down the drain or into the environment.[4]
-
Contaminated absorbent material should be placed in a sealed, labeled container and disposed of as chemical waste.
dot
Caption: Step-by-step plan for Glycerin spill cleanup and disposal.
References
- 1. byjus.com [byjus.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. Glycerin (CAS 56-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. datawell.nl [datawell.nl]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. ameya-fze.com [ameya-fze.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
